molecular formula C12H21NO6 B6605842 1-{[(tert-butoxy)carbonyl]amino}-3,3-bis(hydroxymethyl)cyclobutane-1-carboxylicacid CAS No. 2803846-98-0

1-{[(tert-butoxy)carbonyl]amino}-3,3-bis(hydroxymethyl)cyclobutane-1-carboxylicacid

Cat. No.: B6605842
CAS No.: 2803846-98-0
M. Wt: 275.30 g/mol
InChI Key: RRPDBZFPDMKKJH-UHFFFAOYSA-N
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Description

This compound is a cyclobutane-based derivative featuring a Boc-protected amino group and a carboxylic acid moiety at position 1, along with dual hydroxymethyl (-CH2OH) substituents at position 3 of the cyclobutane ring. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes. Notably, the dual hydroxymethyl groups confer unique physicochemical properties, such as increased hydrophilicity compared to analogs lacking these substituents .

While the exact molecular formula is inconsistently reported in available literature (e.g., a conflicting reference to C₄H₂F₂O₂ in one source ), structural analysis suggests a more plausible formula of approximately C₁₃H₂₃NO₆, accounting for the Boc group, cyclobutane core, carboxylic acid, and dual hydroxymethyl groups. This compound is primarily utilized in peptide synthesis and medicinal chemistry as a constrained building block.

Properties

IUPAC Name

3,3-bis(hydroxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO6/c1-10(2,3)19-9(18)13-12(8(16)17)4-11(5-12,6-14)7-15/h14-15H,4-7H2,1-3H3,(H,13,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPDBZFPDMKKJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC(C1)(CO)CO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of the Cyclobutane Amino Group

The Boc group is introduced early to protect the amine functionality. A representative method involves reacting 1-aminocyclobutane-1-carboxylic acid with di-tert-butyl dicarbonate ((Boc)₂O) in a 1,4-dioxane/water mixture at 0–20°C for 12 hours, yielding 75% of the Boc-protected intermediate. Sodium bicarbonate is used to maintain a basic pH, facilitating efficient carbamate formation.

Key Reaction Parameters

  • Solvent System : 1:1 1,4-dioxane/water

  • Temperature : 0–20°C (stepwise cooling to prevent exothermic side reactions)

  • Base : Sodium bicarbonate (3.3 equiv relative to substrate)

  • Yield : 75%

Hydroxymethylation Strategies

Introducing bis(hydroxymethyl) groups at the 3-position of the cyclobutane ring requires precise control over regioselectivity and oxidation states. Patent literature highlights two primary routes:

Benzyl Ether Deprotection and Hydroxymethyl Installation

A method described in EP2683684B1 involves hydrogenolysis of a benzyl-protected precursor. For example, 1-(N-(t-butoxycarbonyl)amino)-3-benzyloxy-cyclobutane-1-carboxylic acid ethyl ester undergoes catalytic hydrogenation with wet palladium on carbon (10% loading) under acidic conditions (pH 3–5) to yield the hydroxymethyl derivative.

Optimized Conditions

  • Catalyst : Wet Pd/C (10 wt%, 12–37.9% relative to substrate)

  • Solvent : Ethanol (18.4–20.0 mL/g substrate)

  • Acid Additive : Acetic acid (0.12–1.316 mL/g substrate)

  • Reaction Time : 2–10 days (scaling-dependent)

Challenges and Solutions

  • Incomplete Debenzylation : Dry Pd/C at neutral pH led to incomplete reactions in large-scale batches (>30 g). Switching to wet Pd/C and adjusting pH to 3–5 with acetic acid improved conversion rates.

  • Safety : Wet Pd/C mitigates pyrophoric risks associated with dry catalysts during hydrogenolysis.

Comparative Analysis of Synthetic Routes

The table below summarizes methods for key intermediates en route to the target molecule:

StepStarting MaterialConditionsYieldSource
Boc Protection1-Aminocyclobutane-1-carboxylic acid(Boc)₂O, NaHCO₃, 1,4-dioxane/H₂O, 0–20°C, 12 h75%
HydroxymethylationBenzyl-protected ethyl esterWet Pd/C, H₂, EtOH, pH 3–5, 2–10 days85–92%
Ester HydrolysisEthyl ester intermediateLiOH/THF/H₂O, 0°C to reflux89%

Large-Scale Production Considerations

Solvent Optimization

Ethanol outperforms methanol in minimizing side reactions during hydroxymethylation. A solvent-to-substrate ratio of 1:4–1:8 ensures complete dissolution while avoiding viscosity issues.

Quality Control and Analytical Validation

Purity Assessment

  • HPLC : Reverse-phase C18 columns (ACN/H₂O gradient) confirm >98% purity for Boc-protected intermediates.

  • NMR : ¹H NMR (DMSO-d₆) shows characteristic Boc tert-butyl signals at δ 1.38 ppm and cyclobutane protons at δ 2.1–2.6 ppm.

Impurity Profiling

Common impurities include:

  • Unreacted Benzyl Ethers : Detected via TLC (Rf = 0.7 in EtOAc/hexane).

  • Over-Oxidation Products : Mitigated by controlled reaction times and inert atmospheres .

Chemical Reactions Analysis

Types of Reactions

1-{[(tert-butoxy)carbonyl]amino}-3,3-bis(hydroxymethyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the functional groups or the cyclobutane ring.

    Substitution: The Boc-protected amino group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl groups can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups to the cyclobutane ring.

Scientific Research Applications

1-{[(tert-butoxy)carbonyl]amino}-3,3-bis(hydroxymethyl)cyclobutane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-{[(tert-butoxy)carbonyl]amino}-3,3-bis(hydroxymethyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions, allowing the compound to interact with enzymes or receptors. The hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS No. Molecular Formula Molecular Weight Key Features LogP H-Bond Donors/Acceptors
1-{[(tert-Butoxy)carbonyl]amino}-3,3-bis(hydroxymethyl)cyclobutane-1-carboxylic acid 110680-65-4 Undisclosed¹ ~285.3 (estimated) Cyclobutane core; Boc-protected amine; dual hydroxymethyl groups ~-1.2² 5 donors / 6 acceptors
1-[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acid 88950-64-5 C₉H₁₅NO₄ 201.22 Cyclopropane core; Boc-protected amine; single carboxylic acid 0.8 3 donors / 4 acceptors
Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate 107259-05-2 C₁₁H₁₉NO₄ 229.27 Cyclopropane core; ethyl ester (enhanced lipophilicity) 1.5 2 donors / 4 acceptors
3-({[(tert-Butoxy)carbonyl]amino}methyl)cyclobutane-1-carboxylic acid 1630907-04-8 C₁₁H₁₉NO₄ 229.27 Cyclobutane core; Boc-amino-methyl substituent (no hydroxymethyl groups) 0.6 3 donors / 5 acceptors

¹ Molecular formula inconsistencies noted in one source ; ² Estimated based on substituent contributions.

Key Differences and Implications

Core Ring Structure
  • Cyclobutane vs. Cyclopropane : The cyclobutane ring in the target compound offers greater conformational flexibility compared to the strained cyclopropane analogs (e.g., CAS 88950-64-5). This impacts binding affinity in drug design and stability under reaction conditions .
Substituent Effects
  • Hydroxymethyl Groups : The dual -CH₂OH groups in the target compound significantly increase hydrophilicity (lower LogP vs. cyclopropane analogs) and hydrogen-bonding capacity, making it suitable for aqueous-phase reactions or targeting polar biological targets. In contrast, the ethyl ester derivative (CAS 107259-05-2) exhibits higher lipophilicity, favoring membrane permeability .
  • Boc-Amino-Methyl vs. Hydroxymethyl: The analog CAS 1630907-04-8 lacks hydroxymethyl groups but includes a Boc-amino-methyl substituent, reducing steric hindrance near the carboxylic acid and altering reactivity in coupling reactions .

Biological Activity

1-{[(tert-butoxy)carbonyl]amino}-3,3-bis(hydroxymethyl)cyclobutane-1-carboxylic acid (CAS No. 2803846-98-0) is a synthetic organic compound notable for its unique cyclobutane structure and functional groups. This compound has garnered attention in various fields of research, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.

Chemical Structure and Properties

The compound features a cyclobutane ring with multiple functional groups, including:

  • A tert-butoxycarbonyl (Boc) protected amino group.
  • Two hydroxymethyl groups.

These structural characteristics contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The Boc group can be removed under acidic conditions, allowing the amino group to engage in various biochemical interactions. The hydroxymethyl groups are capable of forming hydrogen bonds, which may influence the compound's affinity for enzymes or receptors.

Biological Activity

Research indicates that 1-{[(tert-butoxy)carbonyl]amino}-3,3-bis(hydroxymethyl)cyclobutane-1-carboxylic acid exhibits several biological activities:

Enzyme Interactions

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways. For instance, it could potentially interfere with enzyme mechanisms similar to those seen in other amino acid derivatives.

Antimicrobial Activity

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing derivatives of cyclobutane-based amino acids found that modifications at the hydroxymethyl positions enhanced biological activity against specific bacterial strains. The findings indicate that further exploration of 1-{[(tert-butoxy)carbonyl]amino}-3,3-bis(hydroxymethyl)cyclobutane-1-carboxylic acid could yield significant insights into its antimicrobial properties.

Case Study 2: Structure-Activity Relationship (SAR)

Research into SAR for cyclobutane derivatives has highlighted the importance of functional group positioning on biological activity. The presence of both hydroxymethyl groups in this compound suggests enhanced interactions with biological targets compared to its analogs.

Comparative Analysis

The following table summarizes the biological activity of 1-{[(tert-butoxy)carbonyl]amino}-3,3-bis(hydroxymethyl)cyclobutane-1-carboxylic acid compared to similar compounds:

Compound NameStructureBiological ActivityNotes
1-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylic acidStructureModerate enzyme inhibitionSimilar mechanism but fewer functional groups
1-{[(tert-butoxy)carbonyl]amino}cyclopropanecarboxylic acidStructureLow antimicrobial activityLess effective due to lack of hydroxymethyl groups

Q & A

Q. What are the key synthetic strategies for introducing the tert-butoxycarbonyl (Boc) group into cyclobutane-based amino acid derivatives?

The Boc group is typically introduced via reaction of the amine with di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions (e.g., using DMAP or triethylamine). For cyclobutane derivatives, steric hindrance from the rigid four-membered ring may necessitate extended reaction times or elevated temperatures (40–60°C) to ensure complete protection . Post-protection, purification via flash chromatography or recrystallization is critical to remove excess Boc₂O and byproducts.

Q. How can the structure of this compound be confirmed using spectroscopic methods?

  • NMR : The Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm in 1^1H NMR. The cyclobutane ring protons show distinct splitting patterns due to restricted rotation. Hydroxymethyl groups (–CH₂OH) resonate between 3.4–3.7 ppm, while the carboxylic acid proton (if present) may appear as a broad peak at ~12 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ or [M–H]⁻) and fragmentation patterns. For example, loss of the Boc group (C₄H₈O₂, –100.0524 Da) is a diagnostic cleavage .

Q. What are the recommended storage conditions to ensure chemical stability?

Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the Boc group. Avoid prolonged exposure to moisture or acidic/basic conditions, which can degrade the carbamate linkage. Stability studies for similar compounds indicate >90% purity retention for 12 months under these conditions .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,3-bis(hydroxymethyl) substituents influence the compound’s reactivity in peptide coupling reactions?

The bis(hydroxymethyl) groups increase steric bulk near the carboxylic acid, potentially reducing coupling efficiency with amines. Pre-activation of the carboxylic acid using HATU or EDCI/HOAt is recommended to enhance reactivity. Computational modeling (e.g., DFT) can predict steric maps and guide solvent selection (e.g., DMF or THF) to optimize reaction rates .

Q. What methodologies are suitable for analyzing degradation products under accelerated stability conditions?

  • HPLC-MS : Monitor degradation at elevated temperatures (40–60°C) and high humidity (75% RH). Hydrolysis of the Boc group generates tert-butanol and CO₂, detectable via gas chromatography or 13^{13}C NMR .
  • Kinetic Studies : Fit degradation data to Arrhenius models to predict shelf life. For Boc-protected analogs, activation energy (Eₐ) for hydrolysis typically ranges 60–80 kJ/mol .

Q. How does the compound’s conformation impact its interaction with biological targets (e.g., enzymes or receptors)?

The cyclobutane ring enforces a non-planar conformation, potentially mimicking transition states in enzymatic reactions. Molecular dynamics simulations of analogs show that bis(hydroxymethyl) substituents enhance hydrogen bonding with polar residues (e.g., serine or threonine) in binding pockets. Competitive inhibition assays (IC₅₀) and X-ray crystallography are critical for validating these interactions .

Q. What strategies can resolve contradictions in reported synthetic yields for similar cyclobutane derivatives?

Discrepancies in yields often arise from:

  • Purification methods : HPLC vs. column chromatography.
  • Starting material quality : Residual moisture or impurities in Boc₂O.
  • Reaction scaling : Microwaves or flow reactors improve consistency for small batches.
    Systematic optimization using Design of Experiments (DoE) can identify critical factors (e.g., temperature, solvent ratio) .

Methodological Guidance

Q. Experimental Design for Assessing Hydroxymethyl Group Reactivity

  • Oxidation Studies : Treat with TEMPO/NaClO to convert –CH₂OH to –COOH; monitor conversion via 1^1H NMR .
  • Protection/Deprotection : Acetylation (Ac₂O/pyridine) followed by basic hydrolysis quantifies hydroxymethyl accessibility .

Q. Data Analysis for Structure-Activity Relationship (SAR) Studies

  • Multivariate Analysis : Use PCA or PLS to correlate substituent electronic parameters (Hammett σ) with biological activity.
  • Free-Wilson Analysis : Decompose activity contributions of individual functional groups (e.g., Boc vs. hydroxymethyl) .

Safety and Handling

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and P95 respirators during synthesis. For powder handling, employ fume hoods with HEPA filters .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal. Incineration is recommended for large-scale waste .

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